molecular formula C18H17ClN2O3S B2519350 N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-72-7

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Katalognummer: B2519350
CAS-Nummer: 898438-72-7
Molekulargewicht: 376.86
InChI-Schlüssel: OVLWZJNQWIXEBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a polycyclic pyrido[3,2,1-ij]quinoline core fused with a sulfonamide group at position 9 and a 2-chlorophenyl substituent. The 3-oxo group introduces a ketone functionality, which may influence hydrogen-bonding interactions in biological systems.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-5-1-2-6-16(15)20-25(23,24)14-10-12-4-3-9-21-17(22)8-7-13(11-14)18(12)21/h1-2,5-6,10-11,20H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLWZJNQWIXEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=CC=C4Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step reactions that incorporate various chemical precursors and reagents. The synthetic route often includes the formation of the pyridoquinoline core followed by sulfonamide attachment. The precise methodology can vary based on the desired yield and purity.

Antitumor Activity

Research indicates that compounds similar to N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that related sulfonamide derivatives can inhibit the growth of various human tumor cell lines such as HL-60 and BGC-823. The mechanisms often involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have demonstrated:

  • Fungicidal Activity : Certain derivatives have shown effective fungicidal activity against pathogens like Botrytis cinerea with EC50 values comparable to established fungicides .

Enzyme Inhibition

N-(2-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide may also act as an inhibitor of specific enzymes:

  • Lipase Inhibition : Related compounds have been tested for their ability to inhibit lipases which are crucial in lipid metabolism and thus hold potential for obesity management .

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamides demonstrated that specific structural modifications led to enhanced antitumor activity. Compounds with a 2-chlorophenyl group exhibited superior efficacy against human cancer cell lines compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Testing

In a comparative analysis of various sulfonamides against fungal strains, N-(2-chlorophenyl)-3-oxo derivatives displayed EC50 values indicating strong antifungal properties. These findings suggest that further exploration into this compound could lead to new antifungal agents.

Research Findings Summary

The following table summarizes key findings regarding the biological activities associated with N-(2-chlorophenyl)-3-oxo derivatives:

Activity TypeRelated CompoundEC50 Value (μg/mL)Reference
Antitumor4A(10)2.12
Antifungal4B(3)2.38
Lipase InhibitionVariousNot specified

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide ()
  • Structural Difference : The aryl substituent is 4-bromo-2-methylphenyl instead of 2-chlorophenyl.
  • Implications: Bromine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions or alter binding affinity compared to chlorine.
  • Data Gap: No direct biological data are provided, but structural similarities suggest shared synthetic pathways .
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide ()
  • Structural Difference: The core is pyrrolo[3,2,1-ij]quinoline (6-membered ring) instead of pyrido[3,2,1-ij]quinoline (7-membered ring).
  • The 3-chloro-2-methylphenyl group may exhibit distinct electronic effects compared to 2-chlorophenyl.
  • Data Gap : Molecular weight (390.9 g/mol) and formula (C19H19ClN2O3S) are provided, but physicochemical properties (e.g., solubility, logP) are unspecified .

Functional Group Variations

N-(3-methoxyphenyl)-N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide ()
  • Structural Difference: Tetrahydroquinoxaline core with two ketone groups (2,3-dioxo) and a 3-methoxyphenyl substituent.
  • Implications: The quinoxaline core’s planar structure may enhance π-π stacking, while the methoxy group improves solubility via hydrogen bonding. The absence of a fused pyridine ring reduces rigidity.
  • Data : Molecular formula (C16H15N3O5S), SMILES, and InChi are documented, but biological activity data are absent .
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide ()
  • Structural Difference : Oxalamide linkage replaces sulfonamide, with a 3-hydroxypropyl chain.
  • Implications: The oxalamide group may reduce acidity compared to sulfonamide, altering pharmacokinetics.

Pharmacokinetic and Bioavailability Comparisons

MCC7840 ()
  • Structure : N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-3-sulfonamide.
  • Key Differences: Indacen core instead of pyrido-quinoline; carbamoyl linkage instead of direct sulfonamide.
  • Data : Tables 7 and 8 in report PK parameters (e.g., bioavailability, half-life), though specific values are redacted. The indacen core’s lipophilicity likely enhances membrane permeability but may reduce solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.